molecular formula C13H26N2O B13324301 3-Propyl-[1,4'-bipiperidin]-4-ol

3-Propyl-[1,4'-bipiperidin]-4-ol

Cat. No.: B13324301
M. Wt: 226.36 g/mol
InChI Key: ZPSDJSYCRWWVGS-UHFFFAOYSA-N
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Description

3-Propyl-[1,4’-bipiperidin]-4-ol is a chemical compound that belongs to the class of bipiperidines It is characterized by the presence of two piperidine rings connected by a propyl chain and a hydroxyl group attached to one of the piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-[1,4’-bipiperidin]-4-ol typically involves the following steps:

    Formation of the Bipiperidine Core: The initial step involves the formation of the bipiperidine core. This can be achieved by reacting piperidine with a suitable alkylating agent, such as 1,3-dihalogen propane, in the presence of a base like sodium hydride or potassium carbonate.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a nucleophilic substitution reaction. For example, the bipiperidine core can be reacted with an alkoxide, such as sodium methoxide, to form the desired hydroxylated product.

Industrial Production Methods

In an industrial setting, the production of 3-Propyl-[1,4’-bipiperidin]-4-ol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Propyl-[1,4’-bipiperidin]-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form amines or other reduced products using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, using reagents like thionyl chloride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Thionyl chloride, alkyl halides, and other substituting agents.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Halides, alkylated products.

Scientific Research Applications

3-Propyl-[1,4’-bipiperidin]-4-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Propyl-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxyl group and the bipiperidine core play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propyl-[1,4’-bipiperidin]-4-ol is unique due to its specific structural features, such as the propyl chain and the hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivity towards molecular targets, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

IUPAC Name

1-piperidin-4-yl-3-propylpiperidin-4-ol

InChI

InChI=1S/C13H26N2O/c1-2-3-11-10-15(9-6-13(11)16)12-4-7-14-8-5-12/h11-14,16H,2-10H2,1H3

InChI Key

ZPSDJSYCRWWVGS-UHFFFAOYSA-N

Canonical SMILES

CCCC1CN(CCC1O)C2CCNCC2

Origin of Product

United States

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